Bryostatin 4
Description
Properties
CAS No. |
91523-82-9 |
|---|---|
Molecular Formula |
C46H70O17 |
Molecular Weight |
895 g/mol |
IUPAC Name |
[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate |
InChI |
InChI=1S/C46H70O17/c1-11-12-37(49)61-42-29(20-39(51)57-10)19-32-23-35(27(4)47)59-41(53)22-30(48)21-33-24-36(60-40(52)15-26(2)3)44(7,8)45(54,62-33)25-34-17-28(18-38(50)56-9)16-31(58-34)13-14-43(5,6)46(42,55)63-32/h13-14,18,20,26-27,30-36,42,47-48,54-55H,11-12,15-17,19,21-25H2,1-10H3/b14-13+,28-18-,29-20+/t27-,30-,31+,32+,33-,34+,35-,36+,42+,45+,46-/m1/s1 |
InChI Key |
OUVYQBNLDHLZNW-XLMAGYEKSA-N |
SMILES |
CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)C(C)O |
Isomeric SMILES |
CCCC(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C\C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)[C@@H](C)O |
Canonical SMILES |
CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)C(C)O |
Synonyms |
bryostatin 4 |
Origin of Product |
United States |
Preparation Methods
Silylation of Bryostatin 2
Initial protection of the C-26 hydroxyl group is achieved using tert-butyldimethylsilyl (TBS) chloride. In a representative procedure, bryostatin 2 (50 mg) is dissolved in dimethylformamide (2 mL) with 4-(N,N-dimethyl)aminopyridine (DMAP, 20 μL) and treated with TBSCl (1.2 equiv) at room temperature under argon. After 22 hours, the reaction is quenched with ice water, extracted with methylene chloride, and purified via silica gel chromatography (hexane/ethyl acetate, 1:1) to yield the C-26 TBS-protected intermediate 1b (71% yield).
Acylation at C-7
The C-7 hydroxyl group is subsequently acylated with pivalic anhydride. A solution of 1b (6.9 mg) in methylene chloride (150 μL) is treated with DMAP (45 mg) and pivalic anhydride (40 mg) at 52–55°C for 4 hours. Methanol is added to quench excess anhydride, and the product is isolated via chromatography to afford the C-7 pivalate derivative 1m (76% yield).
Desilylation and Macrotransacetalization
Final deprotection of the TBS group is performed using hydrofluoric acid (HF) in acetonitrile (1:20 v/v) at 0–5°C for 1.5 hours. The reaction mixture is neutralized with aqueous sodium bicarbonate, extracted, and purified to yield this compound (56% yield). This step concurrently facilitates macrotransacetalization, ensuring the integrity of the polyhydropyran ring system.
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Silylation (C-26) | TBSCl, DMAP, DMF, rt, 22 h | 71 |
| Acylation (C-7) | Piv₂O, DMAP, CH₂Cl₂, 52–55°C, 4 h | 76 |
| Desilylation | HF·pyridine, CH₃CN, 0–5°C, 1.5 h | 56 |
Structural Validation and Spectroscopic Analysis
Post-synthetic characterization of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of the C-7 pivalate group is confirmed by distinct signals in the ¹H and ¹³C NMR spectra:
-
¹H NMR : A doublet at δ 0.93 (J = 6.3 Hz) corresponding to the pivalate methyl groups.
-
¹³C NMR : Resonances at δ 172.81 (C-1'), 43.75 (C-2'), 24.93 (C-3'), and 22.35 (C-4'/5').
High-resolution mass spectrometry (HRMS) further validates the molecular formula, with electrospray ionization (ESI) yielding a prominent [M + Na]⁺ ion at m/z 969.
Challenges in Total Synthesis
While semi-synthetic routes dominate this compound production, total synthesis remains an area of active research. The structural complexity of bryostatins—including a 26-membered macrolactone, three polyhydropyran rings, and multiple stereogenic centers—poses significant hurdles.
Ring C Subunit Synthesis
A critical milestone in total synthesis is the construction of the C-ring subunit. Palladium-catalyzed tandem alkyne-alkyne coupling and 6-endo-dig cyclization have been employed to assemble the dihydropyran core. For example, treatment of terminal alkyne III with ynoate VI under Pd(PPh₃)₄ catalysis (5 mol%) in toluene at 80°C generates the C-ring precursor I in 65% yield.
Table 2: Optimization of Pd-Catalyzed C-Ring Synthesis
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 5 | 80 | Toluene | 65 |
| 10 | 80 | THF | 48 |
| 5 | 100 | Dioxane | 32 |
Functional Group Compatibility and Chemoselectivity
The presence of acid/base-sensitive exo-cyclic enoate esters in this compound necessitates careful reagent selection. For instance, HF-mediated desilylation is preferred over harsher acids (e.g., HCl) to prevent ester hydrolysis. Similarly, Yamaguchi esterification conditions (mixed anhydride method) are employed during fragment coupling to avoid epimerization.
Biological Implications of Synthetic this compound
Synthetic this compound exhibits protein kinase C (PKC) binding affinity comparable to natural isolates. Competitive binding assays using [³H]this compound show IC₅₀ values in the low nanomolar range, confirming functional equivalence. However, prolonged exposure to synthetic this compound results in reduced PKCα downregulation compared to bryostatin 1, suggesting isoform-specific effects .
Q & A
What are the key structural and functional characteristics of Bryostatin 4 that distinguish it from other bryostatins in preclinical studies?
Classification : Basic Research Question
Answer : this compound, a macrolide lactone isolated from marine bryozoans, shares a core structure with other bryostatins but differs in side-chain modifications (e.g., ester groups at C7/C20). These structural variations influence protein kinase C (PKC) binding affinity and isoform specificity. To investigate distinctions:
- Use molecular docking simulations to compare binding interactions with PKC isoforms (e.g., PKC-α vs. PKC-δ) .
- Validate findings via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
- Compare functional outcomes (e.g., cell differentiation, apoptosis) in in vitro models using isoform-specific PKC inhibitors .
How can researchers address conflicting data on this compound’s efficacy in neurodegenerative disease models?
Classification : Advanced Research Question
Answer : Discrepancies in efficacy may arise from model-specific variables (e.g., animal strain, dosing regimen) or assay sensitivity. Methodological approaches include:
- Conduct a meta-analysis of existing studies, stratifying results by experimental conditions (e.g., dose, administration route) .
- Perform sensitivity analyses to identify variables most strongly correlated with outcomes .
- Design a multicenter validation study using standardized protocols (e.g., harmonized behavioral assays in Alzheimer’s models) .
What experimental strategies optimize this compound synthesis to improve yield and purity for mechanistic studies?
Classification : Basic Research Question
Answer : this compound’s complex structure challenges synthetic reproducibility. Strategies include:
- Employ solid-phase synthesis for modular assembly of macrocyclic cores, reducing side reactions .
- Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to monitor intermediate purity .
- Apply chemoenzymatic methods for stereoselective modifications (e.g., esterification) .
How can researchers design a robust in vitro assay to evaluate this compound’s dual role in PKC activation and downregulation?
Classification : Advanced Research Question
Answer : PKC activation-translocation dynamics require temporal resolution:
- Use live-cell imaging with fluorescent PKC reporters (e.g., GFP-PKC fusion proteins) to track real-time localization .
- Quantify PKC degradation via Western blotting (e.g., ubiquitination markers) after this compound exposure .
- Incorporate kinetic modeling to differentiate acute activation from chronic depletion effects .
What statistical methods are appropriate for analyzing this compound’s dose-response variability in cancer cell lines?
Classification : Advanced Research Question
Answer : Heterogeneous responses may reflect clonal diversity or stochastic signaling. Approaches include:
- Apply hierarchical Bayesian models to account for inter-cell-line variability .
- Use dose-time-response curves with nonlinear regression (e.g., four-parameter logistic models) .
- Perform single-cell RNA sequencing to correlate transcriptional heterogeneity with drug sensitivity .
How can researchers identify literature gaps in this compound’s mechanisms of immune modulation?
Classification : Basic Research Question
Answer : Systematic literature reviews using PICOT framework:
- Population : Immune cells (e.g., T-cells, macrophages).
- Intervention : this compound exposure (dose/time).
- Comparison : Other PKC modulators (e.g., prostratin).
- Outcome : Cytokine profiles, phagocytosis assays.
- Time : Acute (24h) vs. chronic (7d) effects .
- Tools: PubMed’s MeSH terms (e.g., "Bryostatins/immunology") and citation tracing .
What ethical considerations arise when designing clinical trials for this compound in rare diseases?
Classification : Advanced Research Question
Answer : Key considerations:
- Ensure informed consent includes risks of PKC-related side effects (e.g., cognitive fluctuations) .
- Address equitable participant selection in rare disease trials (e.g., pediatric populations) .
- Publish negative results to avoid publication bias; register trials in ClinicalTrials.gov .
How can researchers validate this compound’s bioavailability in in vivo models using pharmacokinetic (PK) studies?
Classification : Basic Research Question
Answer :
- Use LC-MS/MS to quantify plasma/tissue concentrations post-administration .
- Calculate area under the curve (AUC) and half-life (t½) under varying formulations (e.g., lipid nanoparticles) .
- Compare tissue penetration via microdialysis in target organs (e.g., brain) .
What methodologies resolve contradictions in this compound’s role in synaptic plasticity versus neurodegeneration?
Classification : Advanced Research Question
Answer :
- Employ organotypic brain slice cultures to isolate plasticity-specific effects (e.g., long-term potentiation) .
- Integrate transcriptomic profiling (e.g., RNA-seq) to identify pathways differentially regulated in protective vs. toxic conditions .
- Use conditional PKC knockout models to dissect isoform contributions .
How should researchers approach replicating historical this compound studies with outdated protocols?
Classification : Basic Research Question
Answer :
- Cross-reference original methods (e.g., extraction solvents, column chromatography) with modern equivalents .
- Validate compound identity via NMR spectroscopy and high-resolution mass spectrometry (HRMS) .
- Document batch-to-batch variability in supplementary materials for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
